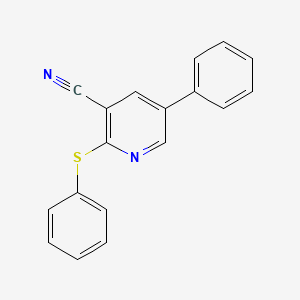

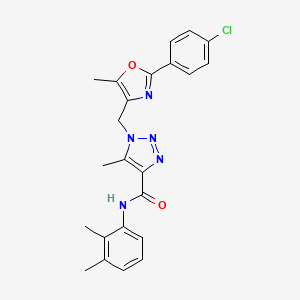

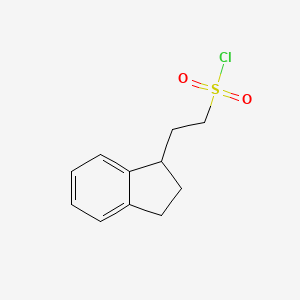

![molecular formula C22H17N5O2S2 B2924544 4-[(5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino]-N-[2-(2-thienyl)ethyl]benzamide CAS No. 1114627-74-5](/img/structure/B2924544.png)

4-[(5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino]-N-[2-(2-thienyl)ethyl]benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “4-[(5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino]-N-[2-(2-thienyl)ethyl]benzamide” is a complex organic molecule. It has a molecular formula of C22H14FN5O2S, an average mass of 431.442 Da, and a monoisotopic mass of 431.085236 Da .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a two-step method for 5H-1,3,4-thiadiazolo[3,2-a] pyrimidin-5-ones was reported, which involved the reaction of 2-amino-1,3,4-thiadiazoles to ethyl cyanoacetate and tandem reduction and deamination in the presence of phosphorus pentoxide–formic acid .Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. The presence of the thiadiazolo and quinazolin rings, along with the benzamide group, contribute to its unique chemical properties .Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex due to its structure. The presence of multiple reactive sites, such as the amine group and the carbonyl group in the benzamide moiety, could facilitate various organic conversions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple heterocyclic rings and functional groups could impact its solubility, stability, and reactivity .Applications De Recherche Scientifique

Synthesis and Pharmacological Properties

- A study by Santagati et al. (1994) explored the synthesis of various derivatives including 1,3,4-thiadiazole, with a focus on their analgesic and anti-inflammatory activities. This research demonstrates the potential pharmacological applications of such compounds, including the one (Santagati et al., 1994).

Selective Inhibitors for Tumor-associated Carbonic Anhydrase Isoforms

- Bozdağ et al. (2017) reported the synthesis of 2-benzamido-N-(2-oxo-4-(methyl/trifluoromethyl)-2H-chromen-7-yl) benzamides and related compounds as selective inhibitors for tumor-associated hCA IX and XII isoforms. This highlights the potential role of similar structures, including the specified compound, in cancer research and therapy (Bozdağ et al., 2017).

Antibacterial and Antifungal Activities

- Research by Mohamed et al. (2010) focused on novel dibromo-4(3H)quinazolinone derivatives and their significant antibacterial and antifungal activities. This study suggests the potential of such derivatives, including the compound , in developing new antimicrobial agents (Mohamed et al., 2010).

Antimicrobial Activity

- Kavitha et al. (2010) synthesized 3-substituted amino 2-mercapto 5,6,7,8- tetrahydro-benzo(b)thieno-(2,3d)-pyrimidines, noting their significant antimicrobial activities. This indicates the potential utility of structurally similar compounds in antimicrobial research (Kavitha et al., 2010).

Antitumor Activity

- The research by Bavetsias et al. (2002) on quinazolin-4-one antitumor agents with a focus on water-soluble analogs for in vivo evaluation demonstrates the potential of these compounds, including the specified one, in cancer treatment research (Bavetsias et al., 2002).

Diuretic Agents

- A study by Maarouf et al. (2004) on the synthesis of quinazolin‐4(3H)‐one derivatives with a thiazole or 1, 3, 4‐thiadiazole moiety for diuretic activity suggests the potential application of related compounds in developing diuretic agents (Maarouf et al., 2004).

Antiallergy Agents

- Hargrave et al. (1983) synthesized a series of N-(4-substituted-thiazolyl)oxamic acid derivatives with potent antiallergy activity, indicating the potential of structurally related compounds, such as the one , in allergy treatment research (Hargrave et al., 1983).

Mécanisme D'action

Target of Action

Compounds with similar structures have been synthesized and shown to exhibit excellent activity in the synthesis of novel [1,3,4]thiadiazolo[3,2-a]pyrimidines and benzo[4,5]thiazolo[3,2-a]pyrimidines .

Mode of Action

It is synthesized via a one-pot three-component fusion reaction between chosen substrates of 1,3,4-thiadiazole-amines or 2-amino-benzothiazole, aldehydes, and active methylene compounds .

Biochemical Pathways

The compound is part of a class of compounds that have been synthesized and shown to have potential applications in various biomedical fields .

Result of Action

Compounds with similar structures have been shown to exhibit good to potent cytotoxic activities against different human cancer cell lines .

Action Environment

The synthesis of the compound has been described as eco-friendly, suggesting that it may be stable under various environmental conditions .

Propriétés

IUPAC Name |

4-[(5-oxo-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino]-N-(2-thiophen-2-ylethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17N5O2S2/c28-19(23-12-11-16-4-3-13-30-16)14-7-9-15(10-8-14)24-21-26-27-20(29)17-5-1-2-6-18(17)25-22(27)31-21/h1-10,13H,11-12H2,(H,23,28)(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCYZIONQFGWXOC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N3C(=N2)SC(=N3)NC4=CC=C(C=C4)C(=O)NCCC5=CC=CS5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17N5O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-({5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)-N-[2-(thiophen-2-yl)ethyl]benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

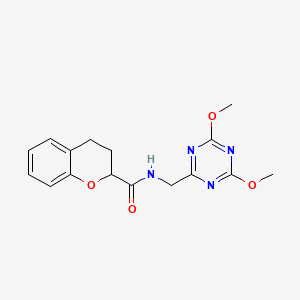

![6-Bromo-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B2924477.png)

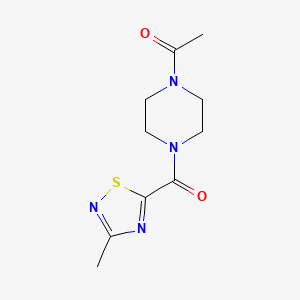

![2-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamido)benzamide](/img/structure/B2924478.png)

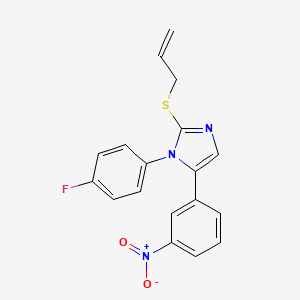

![(E)-2-amino-1-((furan-2-ylmethylene)amino)-N-(4-methoxybenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2924481.png)